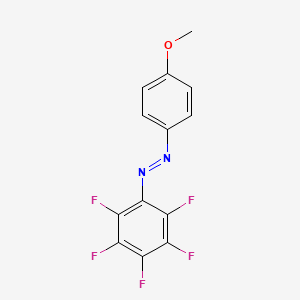
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene is an organic compound belonging to the class of diazenes. It features a diazene (N=N) functional group, which is a characteristic of azo compounds. The presence of a methoxy group on the phenyl ring and a pentafluorophenyl group makes this compound unique and potentially useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene typically involves the azo coupling reaction between a diazonium salt and an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt.
Azo Coupling Reaction: The diazonium salt is then reacted with a phenol or aniline derivative under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用機序
The mechanism of action of (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene depends on its application:
Biological Activity: The compound may interact with cellular components, such as proteins or DNA, leading to inhibition of specific biological pathways.
Chemical Reactions: The azo group can participate in various chemical reactions, acting as an electron donor or acceptor, facilitating the formation of new chemical bonds.
類似化合物との比較
- (E)-1-(4-Methoxyphenyl)-2-(trifluoromethyl)diazene
- (E)-1-(4-Methoxyphenyl)-2-(chlorophenyl)diazene
- (E)-1-(4-Methoxyphenyl)-2-(bromophenyl)diazene
Comparison:
- Uniqueness: The presence of the pentafluorophenyl group in (E)-1-(4-Methoxyphenyl)-2-(pentafluorophenyl)diazene imparts unique electronic properties, making it more electron-withdrawing compared to other similar compounds.
- Reactivity: The pentafluorophenyl group can influence the reactivity of the compound, making it more reactive in certain chemical reactions.
- Applications: The unique properties of this compound make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
85862-22-2 |
|---|---|
分子式 |
C13H7F5N2O |
分子量 |
302.20 g/mol |
IUPAC名 |
(4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)diazene |
InChI |
InChI=1S/C13H7F5N2O/c1-21-7-4-2-6(3-5-7)19-20-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
InChIキー |
DFJJALOXSOHDHF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


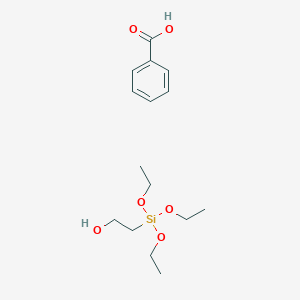
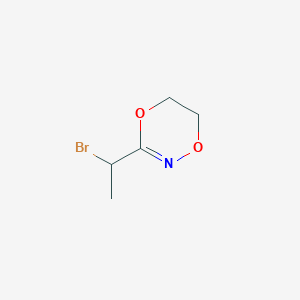
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
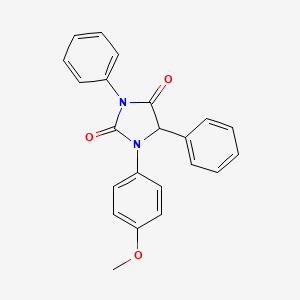
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
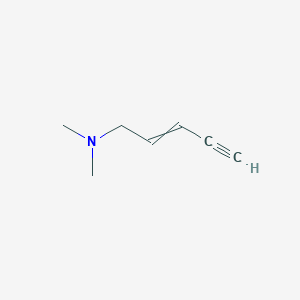

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
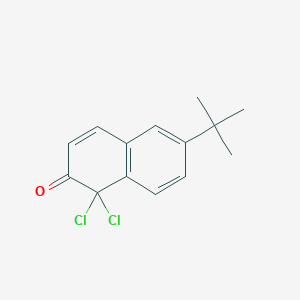
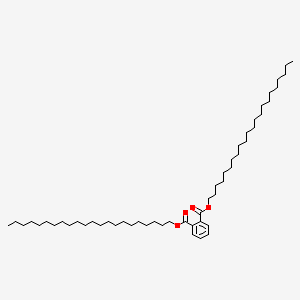
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
